molecular formula C14H11NO2 B8813963 1-Nitro-4-styrylbenzene

1-Nitro-4-styrylbenzene

Cat. No.: B8813963
M. Wt: 225.24 g/mol
InChI Key: ZISCOWXWCHUSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-nitrostilbene typically involves classical organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (Z)-4-nitrostilbene may utilize large-scale versions of these synthetic routes, optimized for yield and efficiency. The Wittig reaction and Heck reaction are scalable and can be adapted for industrial use, ensuring the production of high-purity (Z)-4-nitrostilbene .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-nitrostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-4-nitrostilbene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-nitrostilbene involves its interaction with various molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (Z)-4-nitrostilbene

(Z)-4-nitrostilbene is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-nitro-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H

InChI Key

ZISCOWXWCHUSMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure of Example 5 benzyltriphenylphosphonium chloride (0.1 mole) and 4-nitrobenzaldehyde (0.1 mole) are reacted to give 4-nitrostilbene. The 4-nitrostilbene is reduced with palladium on charcoal as the catalyst to 4-(2'-phenethyl)aniline, m.p. 46°-50° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
catalyst
Reaction Step Two

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